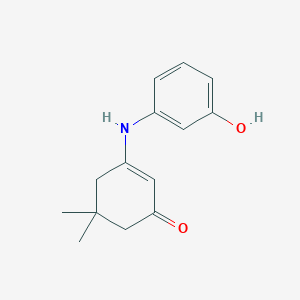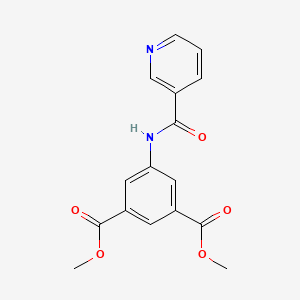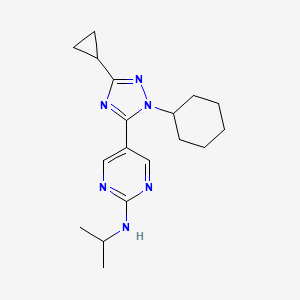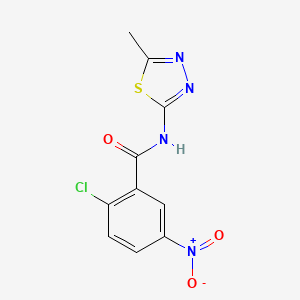
3-(3-Hydroxyanilino)-5,5-dimethyl-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxyanilino)-5,5-dimethyl-2-cyclohexen-1-one is an organic compound that features a cyclohexenone core substituted with a hydroxyanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyanilino)-5,5-dimethyl-2-cyclohexen-1-one typically involves the reaction of 3-hydroxyaniline with 5,5-dimethyl-2-cyclohexen-1-one under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyanilino)-5,5-dimethyl-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a quinone derivative.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to a hydroxyl group.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated cyclohexenone derivatives.
Substitution: Various substituted anilino derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-Hydroxyanilino)-5,5-dimethyl-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyanilino)-5,5-dimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxyanilino)-6,7-Dimethoxyquinazoline: A compound with a similar hydroxyanilino group but a different core structure.
3-[(2-amino-6,7-dimethoxyquinazolin-4-yl)amino]-N’-hydroxybenzenecarboximidamide: Another structurally related compound with potential biological activities.
Uniqueness
3-(3-Hydroxyanilino)-5,5-dimethyl-2-cyclohexen-1-one is unique due to its specific combination of functional groups and the cyclohexenone core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-14(2)8-11(7-13(17)9-14)15-10-4-3-5-12(16)6-10/h3-7,15-16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNNTWLTTFJSLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5623097.png)
![(2-{2-[1-(3-methoxypropanoyl)-3-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5623104.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5623106.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5623114.png)


![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B5623148.png)
![1-[6-amino-2-(butylthio)pyrimidin-4-yl]-4-pyridin-3-ylpiperidin-4-ol](/img/structure/B5623158.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5623161.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propylsulfonyl)piperidine](/img/structure/B5623169.png)
![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5623178.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5623180.png)

